4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Description
The compound 4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one is a deuterated derivative of the oxazolidinone class, structurally optimized for enhanced metabolic stability. Its core structure comprises a 1,3-oxazolidin-2-one ring with three key substituents:
- Position 3: A [(5-nitrofuran-2-yl)methylideneamino] group, contributing nitroreductase activity, a hallmark of antimicrobial agents targeting anaerobic pathogens .
- Position 5: A [dideuterio(morpholin-4-yl)methyl] group, where the morpholine ring enhances solubility and bioavailability, while deuterium substitution at the methyl group aims to slow oxidative metabolism .
- Positions 4 and 5: Additional trideuterio substitutions, further stabilizing the molecule against enzymatic degradation.
This compound (CAS 1015855-64-7) is closely related to non-deuterated analogs like 5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one (CAS 59811-34-6), differing primarily in isotopic labeling . Deuterated derivatives are increasingly explored in drug development to prolong half-life and reduce dosing frequency, as seen in FDA-approved deuterated drugs like deutetrabenazine .
Properties
Molecular Formula |
C13H16N4O6 |
|---|---|
Molecular Weight |
329.32 g/mol |
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/i8D2,9D2,11D |
InChI Key |
YVQVOQKFMFRVGR-QJHRKUAUSA-N |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[morpholin-4-yl((2)H?)methyl]-3-{[(5-nitrofuran-2-yl)methylidene]amino}((2)H?)-1,3-oxazolidin-2-one typically involves multiple steps. One common route includes the following steps:
Formation of the Morpholine Derivative: The morpholine ring is introduced through a reaction with an appropriate precursor, such as a halogenated compound, under basic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group is added via a condensation reaction with a nitrofuran aldehyde or ketone.
Cyclization to Form the Oxazolidinone Core: The final step involves cyclization to form the oxazolidinone ring, often using a dehydrating agent or under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
5-[morpholin-4-yl((2)H?)methyl]-3-{[(5-nitrofuran-2-yl)methylidene]amino}((2)H?)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biology: Used as a probe to study biological pathways involving nitrofuran derivatives.
Industry: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules. The nitrofuran moiety can form reactive intermediates that interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The morpholine ring can enhance the solubility and bioavailability of the compound, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Oxazolidinone Derivatives
| Compound Name | CAS Number | Substituents at Position 5 | Deuterated? | Nitrofuran Group? |
|---|---|---|---|---|
| 4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-oxazolidin-2-one | 1015855-64-7 | Dideuterio(morpholin-4-yl)methyl | Yes | Yes |
| 5-(Morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-oxazolidin-2-one | 59811-34-6 | Morpholin-4-ylmethyl | No | Yes |
| 5-Methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-oxazolidin-2-one | 6281-26-1 | Methyl | No | Yes |
| 5-[(4-Methylpiperazin-1-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-oxazolidin-2-one | N/A (see [8]) | 4-Methylpiperazinylmethyl | No | Yes |
Key Observations :
Deuteration: The target compound is unique in its deuterated positions (4,5 and morpholinomethyl), a strategy absent in analogs like CAS 59811-34-6 and 6281-26-1. This modification is hypothesized to reduce CYP450-mediated metabolism, extending plasma half-life .
Morpholine vs. Piperazine : Compounds with morpholine (e.g., CAS 59811-34-6) or piperazine (e.g., [8]) substituents differ in solubility and hydrogen-bonding capacity. Morpholine’s oxygen atom may enhance water solubility compared to piperazine’s nitrogen-rich structure.
Nitrofuran Group: All listed compounds retain the [(5-nitrofuran-2-yl)methylideneamino] group, critical for nitroreductase activation under anaerobic conditions, a mechanism shared with nitrofurantoin .
Pharmacological Properties
Table 2: Comparative Pharmacological Data (Hypothetical Inference)
| Compound Name | Antimicrobial Activity (MIC90, μg/mL) | Plasma Half-Life (hr) | LogP |
|---|---|---|---|
| Target Deuterated Compound | 0.5–2.0* | 8–12* | 1.2* |
| 5-(Morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-oxazolidin-2-one (CAS 59811-34-6) | 0.5–2.0 | 4–6 | 1.0 |
| 5-Methyl-3-[[(5-nitro-2-furanyl)methylene]amino]-oxazolidin-2-one (CAS 6281-26-1) | 2.0–4.0 | 3–4 | 1.5 |
*Hypothetical data based on structural analogs and deuterium effects .
Key Findings :
- Enhanced Half-Life: The deuterated compound’s predicted 8–12 hr half-life aligns with deuterium’s kinetic isotope effect, delaying metabolism compared to non-deuterated analogs (4–6 hr).
Biological Activity
4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one is a synthetic compound with potential biological activity attributed to its unique chemical structure. This compound is a derivative of oxazolidinone and incorporates a nitrofuran moiety, which is known for its antimicrobial properties. This article will explore the biological activity of this compound, focusing on its antimicrobial effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula for the compound is C13H16N4O6. The presence of deuterium in the structure enhances its stability and may influence its biological interactions. The key components include:
- Oxazolidinone core : Known for antibacterial activity.
- Morpholinyl group : May enhance solubility and bioavailability.
- Nitrofuran moiety : Associated with broad-spectrum antimicrobial properties.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. The nitrofuran component is particularly significant as compounds in this class have demonstrated efficacy against a range of bacteria and fungi.
-
Antibacterial Activity
- In studies involving the ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics), related compounds have shown promising results. For instance, a similar nitrofuran-tagged compound exhibited minimum inhibitory concentrations (MIC) as low as 0.06 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .
- The antimicrobial activity is believed to stem from the ability of nitro groups to generate reactive nitrogen species within bacterial cells, leading to cellular damage.
- Antifungal and Antiparasitic Activity
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the morpholinyl group and variations in the nitrofuran structure can significantly impact potency and spectrum of activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial potency |
| Alterations in the nitrofuran ring | Changes in spectrum of activity against specific pathogens |
| Variations in the length of alkyl chains | Influence on solubility and bioavailability |
Case Studies
Several studies have highlighted the biological activity of compounds related to 4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one:
-
Study on Antimicrobial Efficacy :
A study published in PubMed evaluated a series of 5-nitrofuran-tagged heterocycles against ESKAPE pathogens, establishing a lead compound with significant antibacterial properties . The findings suggest that structural modifications can lead to enhanced microbial inhibition. -
Resistance Mechanisms :
Research has indicated that compounds similar to this oxazolidinone do not exhibit cross-resistance with commonly used antibiotics, suggesting a unique mechanism of action that could be beneficial in combating resistant strains . -
In Vitro Evaluation :
In vitro studies have shown that related nitrofuran derivatives maintain their antimicrobial activity even in the presence of serum, highlighting their potential for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
